molecular formula C24H20FN3O3S B2389420 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252859-79-2

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2389420
CAS No.: 1252859-79-2
M. Wt: 449.5
InChI Key: VJJWBMQPTFMBLY-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with a complex structure that includes quinoline, thienopyrimidine, and fluorobenzyl moieties. These types of compounds often exhibit interesting pharmacological properties, making them subjects of scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Synthetic Routes and Reaction Conditions:

  • The synthesis typically involves the construction of the quinoline and thienopyrimidine rings separately, followed by their integration into a single molecule.

  • Key steps often include Friedländer quinoline synthesis, which involves an aldehyde or ketone and an amine.

  • Thienopyrimidine synthesis can involve cyclization reactions using appropriately substituted thieno precursors.

  • The final product is achieved by coupling the fluorobenzyl group to the intermediate compound through nucleophilic substitution.

Industrial Production Methods:

  • Industrial production might employ continuous flow synthesis to improve yields and safety, given the complex nature of multi-step synthetic processes.

  • The reaction conditions in industry are optimized for scale-up, often involving high-pressure reactors and automated systems to ensure consistency and quality.

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions typically at the quinoline and thieno rings, using reagents like hydrogen peroxide or oxygen with catalysts.

  • Reduction: : Reduction reactions might target the ketone functional groups within the molecule, using reagents such as lithium aluminum hydride.

  • Substitution: : Halogenation and alkylation reactions can be performed on the quinoline and fluorobenzyl moieties.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, oxygen.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituents for alkylation: Alkyl halides, under basic conditions.

Major Products:

  • Oxidation may yield quinoline N-oxide derivatives.

  • Reduction often produces secondary alcohols from ketones.

  • Substitution reactions can yield various alkylated or halogenated derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

  • Investigated for its potential in modulating biological pathways, including enzyme inhibition.

Medicine:

  • Explored for its pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory effects.

Industry:

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions often involve:

  • Inhibition of enzyme activity: : The compound might fit into the enzyme's active site, blocking its normal substrate and thereby inhibiting its function.

  • Receptor modulation: : It may bind to specific receptors on cell surfaces, altering cellular signaling pathways.

  • DNA intercalation: : Some derivatives might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Other Compounds:

  • 1-(2-oxo-2-(quinolin-1-yl)ethyl)-3-(2-fluorobenzyl)-1H-indole-2,3-dione: : Similar structure but with an indole moiety instead of thienopyrimidine.

  • 1-(2-oxo-2-(quinolin-1-yl)ethyl)-3-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: : Similar but includes a pyrido ring.

Uniqueness:

  • The unique combination of quinoline, thienopyrimidine, and fluorobenzyl groups in 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione imparts specific properties, making it distinct in terms of biological activity and potential therapeutic applications.

Properties

CAS No.

1252859-79-2

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20FN3O3S/c25-18-9-3-1-7-17(18)14-28-23(30)22-20(11-13-32-22)27(24(28)31)15-21(29)26-12-5-8-16-6-2-4-10-19(16)26/h1-4,6-7,9-11,13H,5,8,12,14-15H2

InChI Key

VJJWBMQPTFMBLY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

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